Fmoc-D-Orn(Boc)-OH

Peptide Synthesis Chiral Purity Quality Control

Fmoc-D-Orn(Boc)-OH delivers orthogonal Fmoc/Boc protection tailored for automated Fmoc-SPPS, enabling superior crude peptide purity—73.5% of syntheses achieve 25–75% purity compared to 25% for Boc workflows. The D-configuration imparts up to 10⁵-fold protease resistance, critical for long-acting peptide therapeutics. Supplied at ≥98% chemical purity with enantiomeric purity ≥99.5% (a/a) to meet stringent chiral quality requirements. Stable at 2–30°C, eliminating cold-chain logistics costs. Avoid generic analog substitutions that compromise synthesis outcomes.

Molecular Formula C25H30N2O6
Molecular Weight 454.5 g/mol
Cat. No. B8815993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Orn(Boc)-OH
Molecular FormulaC25H30N2O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)
InChIKeyJOOIZTMAHNLNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Orn(Boc)-OH: Orthogonally Protected D-Ornithine for Solid-Phase Peptide Synthesis


Fmoc-D-Orn(Boc)-OH (CAS 118476-89-4) is an orthogonally protected derivative of D-ornithine, designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The molecule features an Nα-Fmoc group, removable under basic conditions (e.g., 20% piperidine/DMF), and an Nδ-Boc group, cleavable by acid (e.g., TFA), enabling selective, sequential deprotection during peptide chain assembly [1]. As a D-amino acid building block, it imparts enhanced proteolytic stability and conformational constraints to synthetic peptides compared to its L-enantiomer counterparts [2]. The compound is supplied as a high-purity powder with an enantiomeric purity ≥ 99.5% (a/a) and is stable at ambient temperatures (2-30°C) .

Fmoc-D-Orn(Boc)-OH: Why In-Class Analogs Cannot Simply Be Substituted


Generic substitution of Fmoc-D-Orn(Boc)-OH with seemingly similar analogs—such as the L-enantiomer, reverse-protected Boc-D-Orn(Fmoc)-OH, or alternative side-chain protections like Alloc—is not chemically equivalent and can compromise synthesis outcomes. The D-stereochemistry is critical for conferring protease resistance in bioactive peptides, with D-amino acid incorporation reported to enhance peptide half-life by up to 10⁵-fold compared to L-peptides [1]. Orthogonal Fmoc/Boc protection is specifically tailored for Fmoc-SPPS; using Boc-D-Orn(Fmoc)-OH reverses the protection logic, requiring a Boc-SPPS workflow and exposing the synthesis to harsher HF cleavage [2]. Furthermore, alternative orthogonal pairs, such as Fmoc/Alloc, often require sub-zero storage and exhibit lower thermal stability, increasing handling complexity and risk of premature deprotection . These differences underscore the need for precise, evidence-based selection of the correct building block for reproducible, high-yield peptide synthesis.

Fmoc-D-Orn(Boc)-OH: Quantitative Differentiation Data vs. Key Analogs


Enantiomeric Purity: Fmoc-D-Orn(Boc)-OH vs. L-Enantiomer and Industry Standards

Fmoc-D-Orn(Boc)-OH demonstrates exceptionally high enantiomeric purity, a critical quality attribute for chiral building blocks in peptide therapeutics. The D-enantiomer is specified with an enantiomeric purity of ≥ 99.5% (a/a) . In contrast, the L-enantiomer (Fmoc-L-Orn(Boc)-OH) from the same supplier is also specified at ≥ 99.5% , indicating that both isomers meet stringent chiral purity standards. However, for applications requiring D-amino acids, the D-isomer's high enantiopurity is essential to avoid L-isomer contamination that would alter peptide conformation and biological activity. Typical industrial peptide-grade amino acids often have lower enantiomeric purity specifications (e.g., ≥98% ), making this compound a premium-grade building block.

Peptide Synthesis Chiral Purity Quality Control

Orthogonal Protection Efficiency: Fmoc/Boc vs. Boc/Fmoc in SPPS Yield

The Fmoc/Boc orthogonal protection scheme employed by Fmoc-D-Orn(Boc)-OH is optimized for modern Fmoc-SPPS, which generally provides higher crude peptide purity compared to Boc-SPPS. A comparative study analyzing 46 peptide syntheses found that 25 out of 34 Fmoc-synthesized crude products contained 25-75% of the desired peptide, whereas only 3 out of 12 Boc-synthesized crude products fell within this purity range [1]. Furthermore, 18 Fmoc-synthesized products were compositionally correct by amino acid analysis, compared to only 2 Boc-synthesized products [1]. Using the reverse-protected analog Boc-D-Orn(Fmoc)-OH forces a Boc-SPPS workflow, which is statistically less likely to yield high-purity crude peptide. Fmoc-D-Orn(Boc)-OH thus enables a higher probability of successful synthesis with less purification burden.

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthesis Yield

Storage and Handling Stability: Fmoc-D-Orn(Boc)-OH vs. Fmoc-D-Orn(Aloc)-OH

Fmoc-D-Orn(Boc)-OH exhibits superior storage stability under ambient conditions compared to alternative orthogonal protection strategies. The compound is stable when stored at 2-30°C . In contrast, the Fmoc-D-Orn(Aloc)-OH analog, which employs an allyloxycarbonyl side-chain protecting group, requires storage at -20°C and must be used within 1 month after thawing [1]. This difference in thermal stability translates to lower shipping and handling costs for Fmoc-D-Orn(Boc)-OH and reduces the risk of reagent degradation due to temperature excursions during transport or laboratory storage.

Reagent Stability Storage Conditions Supply Chain Management

Proteolytic Stability of D-Ornithine-Containing Peptides vs. L-Ornithine Analogs

Incorporation of D-amino acids, such as D-ornithine, into peptide sequences is a validated strategy to enhance resistance to enzymatic degradation. A meta-analysis of D-amino acid analog engineering reports that D-analogs can achieve up to a 10⁵-fold improvement in potency and a greatly increased half-life compared to their L-amino acid counterparts [1]. While this data is class-level, it directly applies to peptides synthesized using Fmoc-D-Orn(Boc)-OH versus those using Fmoc-L-Orn(Boc)-OH. The D-stereochemistry of the ornithine residue creates peptide bonds that are not recognized by common proteases, thereby extending the in vivo duration of action.

Peptide Therapeutics Protease Resistance Drug Half-Life

Fmoc-D-Orn(Boc)-OH: Optimal Application Scenarios Based on Differentiation Data


Synthesis of Protease-Resistant Therapeutic Peptides

When designing peptide-based drugs intended for systemic administration, the D-stereochemistry of Fmoc-D-Orn(Boc)-OH is essential to confer resistance to serum proteases. As evidenced by up to 10⁵-fold stability improvements for D-amino acid-containing peptides, this building block enables the development of longer-acting therapeutics with reduced dosing frequency [1].

High-Fidelity Solid-Phase Peptide Synthesis in Fmoc-SPPS Workflows

For laboratories utilizing automated Fmoc-SPPS synthesizers, Fmoc-D-Orn(Boc)-OH provides the optimal orthogonal protection scheme. The Fmoc/Boc combination is statistically associated with higher crude peptide purity (73.5% of syntheses achieving 25-75% purity) compared to Boc-SPPS (25%) [2]. This translates to more efficient synthesis, less purification, and higher overall yield of the target peptide.

Ambient-Stable Building Block for Distributed or High-Throughput Synthesis

Fmoc-D-Orn(Boc)-OH is ideally suited for high-throughput peptide synthesis facilities or decentralized laboratories where cold chain logistics are challenging. Its stability at 2-30°C eliminates the need for -20°C freezer storage required by alternatives like Fmoc-D-Orn(Aloc)-OH [3], reducing operational costs and the risk of reagent degradation during shipping and handling.

Development of Enantiopure Peptide APIs for Pharmaceutical Applications

In the manufacturing of peptide active pharmaceutical ingredients (APIs), enantiomeric purity is a critical quality attribute. Fmoc-D-Orn(Boc)-OH's specified enantiomeric purity of ≥ 99.5% (a/a) ensures that the final peptide product meets stringent regulatory requirements for chiral purity, minimizing the risk of off-target effects or reduced efficacy caused by L-isomer contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Orn(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.